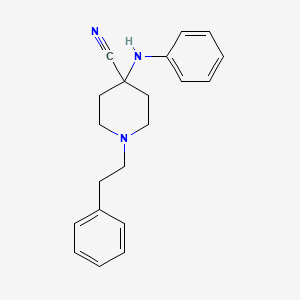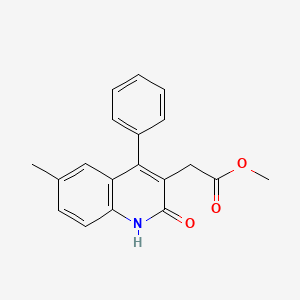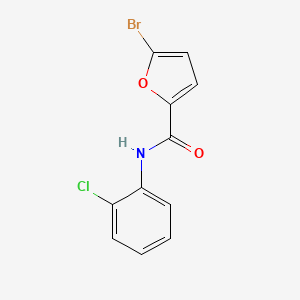
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile
説明
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile, also known as A-401, is a chemical compound that belongs to the class of piperidine-based drugs. It has been studied extensively for its potential use in the treatment of various diseases, including cancer and neuropathic pain.
作用機序
The mechanism of action of 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile involves the modulation of various cellular pathways and signaling molecules. In cancer cells, 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile induces apoptosis by activating the intrinsic pathway and inhibiting the expression of anti-apoptotic proteins. In neuropathic pain, 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile modulates the activity of ion channels and receptors involved in pain signaling, such as TRPV1 and P2X3 receptors.
Biochemical and Physiological Effects
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of pain sensitivity, and modulation of ion channels and receptors involved in pain signaling. 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
実験室実験の利点と制限
The advantages of using 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile in lab experiments include its potent and selective activity against cancer cells and pain signaling pathways, low toxicity, and good pharmacokinetic properties. However, the limitations of using 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile in lab experiments include the need for further optimization of the synthesis method and the lack of in vivo studies to validate its efficacy and safety.
将来の方向性
For the study of 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile include the optimization of the synthesis method to improve the yield and purity of the final product, the validation of its efficacy and safety in animal models, and the development of new analogs with improved pharmacokinetic properties and selectivity for specific cancer types and pain signaling pathways. 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile may also have potential applications in other diseases, such as inflammation and neurodegeneration, which warrant further investigation.
科学的研究の応用
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile has been studied for its potential use in the treatment of cancer, neuropathic pain, and other diseases. In cancer research, 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuropathic pain research, 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile has been shown to reduce pain sensitivity by modulating the activity of ion channels and receptors involved in pain signaling.
特性
IUPAC Name |
4-anilino-1-(2-phenylethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-17-20(22-19-9-5-2-6-10-19)12-15-23(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,22H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPMNASPOCMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=CC=C2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356654 | |
| Record name | STK366646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylamino)-1-(2-phenylethyl)piperidine-4-carbonitrile | |
CAS RN |
61085-36-7 | |
| Record name | STK366646 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5809000.png)
![4-ethyl-8-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5809012.png)



![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)

![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)
![N-[4-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5809056.png)

![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)


